2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Overview
Description
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C12H15F2N·HCl. It is known for its unique structure, which includes a pyrrolidine ring substituted with a difluorophenyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
- (2,4-Difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluorophenyl and pyrrolidine moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZVEJFJPOABDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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